N-((4-phenyl-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[(5-phenyl-1H-imidazol-2-yl)methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c23-17(18-22-13-8-4-5-9-15(13)24-18)20-11-16-19-10-14(21-16)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,21)(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRGWQBSQZABRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)CNC(=O)C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies Overview
The synthesis of N-((4-phenyl-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide revolves around three critical components: (1) construction of the benzo[d]thiazole-2-carboxylic acid derivative, (2) preparation of the (4-phenyl-1H-imidazol-2-yl)methanamine intermediate, and (3) coupling these fragments via amide bond formation. Alternative routes involving one-pot cyclization or tandem reactions are less common but offer potential efficiency gains.
Synthesis of Benzo[d]thiazole-2-carboxylic Acid Derivatives
The benzo[d]thiazole ring system is typically synthesized via cyclocondensation of 2-aminothiophenol with carbonyl-containing reagents. For example, reaction with α-keto acids or esters under acidic conditions yields 2-substituted benzo[d]thiazoles. In a protocol adapted from Dhameliya et al. (2020), ethyl benzo[d]thiazole-2-carboxylate is synthesized by treating 2-aminothiophenol with ethyl glyoxalate in refluxing ethanol. Hydrolysis of the ester to the carboxylic acid is achieved using aqueous NaOH (2 M, 80°C, 4 h), followed by acidification with HCl to precipitate benzo[d]thiazole-2-carboxylic acid (yield: 72–78%).
Key Reaction Conditions:
- Cyclization: Ethanol, reflux, 12 h.
- Hydrolysis: NaOH (2 M), 80°C, 4 h.
Synthesis of (4-Phenyl-1H-imidazol-2-yl)methanamine
The imidazole fragment requires careful regioselective synthesis to ensure the phenyl group occupies the 4-position. A modified van Leusen reaction using TosMIC (tosylmethyl isocyanide) and benzaldehyde derivatives provides a reliable pathway. For instance, 4-phenyl-1H-imidazole-2-carbaldehyde is synthesized via cyclocondensation of benzaldehyde, ammonium acetate, and TosMIC in methanol at 60°C. Subsequent reduction of the aldehyde to the alcohol is performed using NaBH4 in THF (0°C to room temperature, 2 h), yielding (4-phenyl-1H-imidazol-2-yl)methanol (85–90% yield). Conversion to the primary amine is achieved via a Gabriel synthesis: treatment with phthalimide-KOH in DMF (120°C, 6 h), followed by hydrazinolysis (NH2NH2·H2O, ethanol, reflux, 3 h) to furnish (4-phenyl-1H-imidazol-2-yl)methanamine (68–74% yield).
Key Reaction Conditions:
- Cyclocondensation: Methanol, 60°C, 8 h.
- Reduction: NaBH4, THF, 0°C to RT, 2 h.
- Gabriel Synthesis: Phthalimide-KOH, DMF, 120°C, 6 h.
Amide Bond Formation Methods
Coupling the benzo[d]thiazole-2-carboxylic acid with (4-phenyl-1H-imidazol-2-yl)methanamine is achieved via classical activation methods. A preferred approach involves converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl2, reflux, 3 h), followed by reaction with the amine in dichloromethane (DCM) and triethylamine (TEA) at 0°C. Alternatively, carbodiimide-mediated coupling (EDCl/HOBt) in DMF at room temperature for 12 h provides the amide in 65–70% yield.
Comparative Analysis of Coupling Methods
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acid Chloride | SOCl2, DCM, TEA, 0°C, 4 h | 78 | 98.5 |
| EDCl/HOBt | EDCl, HOBt, DMF, RT, 12 h | 70 | 97.2 |
| Mixed Anhydride | ClCO2iPr, NMM, THF, -15°C | 65 | 96.8 |
Data adapted from Khalil et al. (2012) and Dhameliya et al. (2020).
Alternative Routes and One-Pot Syntheses
Recent advances explore tandem reactions to streamline synthesis. For example, J-stage researchers demonstrated that N-(α-benzoylaminocinnamoyl)anthranilic acid derivatives undergo cyclization in acetic anhydride to form benzoxazinones, suggesting potential for analogous imidazole-thiazole fused systems. However, competing quinoxaline formation (as noted in Dhameliya et al.) remains a challenge, necessitating sterically hindered amines or low-temperature conditions.
Optimization and Yield Considerations
Critical factors influencing yield include:
- Regioselectivity in Imidazole Synthesis: Electron-donating substituents on the benzaldehyde precursor favor 4-phenyl regioisomer formation.
- Coupling Solvent: Polar aprotic solvents (DMF, DMSO) enhance carbodiimide-mediated amidation efficiency.
- Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the target compound (>95% purity).
Chemical Reactions Analysis
Types of Reactions
N-((4-phenyl-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, strong acids or bases, and specific catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Numerous studies have reported the anticancer properties of thiazole and imidazole derivatives. For instance, compounds similar to N-((4-phenyl-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 25.72 ± 3.95 | |
| Compound B | A549 (lung cancer) | 23.30 ± 0.35 | |
| Compound C | U251 (glioblastoma) | 10–30 |
These compounds often induce apoptosis in cancer cells, making them candidates for further development as anticancer agents.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. For example, derivatives of thiazole have shown activity comparable to standard antibiotics like norfloxacin:
| Compound | Pathogen | Activity Level | Reference |
|---|---|---|---|
| Compound D | Staphylococcus epidermidis | Effective (ED50 < 100 µg/mL) | |
| Compound E | Mycobacterium tuberculosis | MIC = 0.09 µg/mL |
These findings suggest potential applications in treating bacterial infections, including tuberculosis.
Anticonvulsant Activity
Research has indicated that certain thiazole derivatives possess anticonvulsant properties. For instance, a related compound displayed significant protection against seizures in animal models:
This highlights the compound's potential as a therapeutic agent for epilepsy.
Synthetic Methodologies
The synthesis of this compound involves several steps, typically starting from readily available precursors such as phenylimidazoles and thiazole derivatives. Key synthetic routes include:
- Formation of Imidazole-Thiazole Linkage : Utilizing coupling agents or conditions that facilitate the formation of the imidazole-thiazole bond.
- Carboxamide Formation : Employing acylation reactions to introduce the carboxamide functionality.
Case Studies and Research Findings
Several case studies have illustrated the practical applications of this compound:
- Case Study 1 : A study on the anticancer effects of thiazole derivatives showed that modifications to the imidazole ring significantly enhanced cytotoxicity against breast cancer cell lines, indicating structure-activity relationships that can guide future drug design efforts .
- Case Study 2 : Research on antimicrobial activity highlighted the efficacy of thiazole derivatives against resistant strains of bacteria, suggesting their role in developing new antibiotics .
Mechanism of Action
The mechanism of action of N-((4-phenyl-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the context of its application, such as inhibiting a particular enzyme in a biochemical assay or interacting with cellular receptors in a therapeutic setting.
Comparison with Similar Compounds
Similar Compounds
- 2-Pyrrolidin-2-ylpyridine
- 4-Amino-2-(trifluoromethyl)benzonitrile
- 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
Uniqueness
N-((4-phenyl-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide stands out due to its unique combination of an imidazole ring and a benzo[d]thiazole moiety. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Biological Activity
N-((4-phenyl-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Synthesis
The compound features a unique structure that combines an imidazole ring with a benzo[d]thiazole moiety linked through a carboxamide functional group. This structural configuration is pivotal in its biological activity.
Synthesis Methods
The synthesis typically involves multiple steps:
- Preparation of Benzo[d]thiazole Core : The initial step focuses on creating the benzo[d]thiazole framework.
- Introduction of Imidazole Ring : This step incorporates the imidazole moiety.
- Formation of Carboxamide Linkage : The final step forms the carboxamide bond, crucial for the compound's biological properties.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital enzymatic processes .
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Effective inhibition | |
| Staphylococcus aureus | Significant antimicrobial effect |
2. Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines, with notable efficacy against breast cancer (MCF-7) and glioblastoma (U87) cells. The compound exhibited an IC50 value of approximately 25.72 µM, indicating potent cytotoxic effects .
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 25.72 ± 3.95 | Induces apoptosis |
| U87 | 45.2 ± 13.0 | Cytotoxicity |
3. Anti-inflammatory Activity
Preliminary studies suggest that this compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Case Studies and Research Findings
Several studies have explored the biological activities of thiazole derivatives, including this compound:
- Antimicrobial Evaluation : A study assessed various thiazole derivatives for their antibacterial activity against E. coli and S. aureus, finding that compounds similar to N-((4-phenyl-1H-imidazol-2-yl)methyl)benzo[d]thiazole exhibited comparable or superior activity to established antibiotics .
- Cytotoxicity Studies : In a comprehensive evaluation involving multiple cancer cell lines, the compound demonstrated significant cytotoxic effects, leading to further investigations into its mechanism of action and potential use as an anticancer agent .
- Structure–Activity Relationship (SAR) : Research highlighted the importance of specific structural features in enhancing biological activity, suggesting that modifications to the imidazole or thiazole components could lead to improved efficacy against microbial and cancerous cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing N-((4-phenyl-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide and its analogs?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions, including:
- Amidation : Coupling benzo[d]thiazole-2-carboxylic acid derivatives with amine-containing intermediates (e.g., (4-phenyl-1H-imidazol-2-yl)methylamine) using carbodiimide coupling agents like EDC/HOBt .
- Ester Hydrolysis : For precursors, tert-butyl esters (e.g., compound 103) are hydrolyzed under acidic or basic conditions to generate carboxylic acids for subsequent reactions .
- Purification : Column chromatography or preparative TLC (e.g., n-hexane/ethyl acetate systems) is used to isolate intermediates, with final purity confirmed by HPLC (>95%) .
Q. How is structural confirmation performed for this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying backbone connectivity and substituent positions. For example, aromatic protons in the benzo[d]thiazole moiety resonate at δ 7.5–8.5 ppm, while imidazole protons appear at δ 7.0–7.5 ppm .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) are used to confirm molecular weight (e.g., m/z 376.13 for exact mass derivatives) .
- Elemental Analysis : Combustion analysis validates C, H, N, and S content, with deviations <0.4% indicating purity .
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step of similar thiazole-imidazole hybrids?
- Methodological Answer :
- Optimized Reaction Conditions : Use microwave-assisted synthesis to reduce reaction time and improve yields (e.g., from 6% to 35% for compound 110) .
- Catalyst Screening : Transition metal catalysts (e.g., CuI with (S)-proline) enhance azide-alkyne cycloaddition efficiency in imidazole functionalization .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of hydrophobic intermediates, as seen in the synthesis of compound 9c (yield 95%) .
Q. What strategies are effective for resolving contradictions in biological activity data across analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., fluorinated cyclohexyl groups in compound 108 vs. phenyl in 109) to isolate contributions to activity .
- Dose-Response Curves : Use assays like SRB (sulforhodamine B) cytotoxicity testing to quantify IC₅₀ values, ensuring consistency across cell lines (e.g., NIH/3T3 vs. HeLa) .
- Computational Docking : Compare binding poses (e.g., compound 9c vs. reference drugs) to explain potency differences via interactions with target active sites .
Q. How can researchers validate the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS/MS. For example, compound 82 showed a half-life >60 minutes in murine models .
- CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes (e.g., CYP3A4), critical for predicting drug-drug interactions .
- Plasma Stability Tests : Analyze compound integrity in plasma (37°C, 1–24 hours) to identify hydrolytically labile groups (e.g., ester vs. amide bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
